

Authored for Drug Development Professionals, Researchers, and Scientists

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Compound of Interest

Compound Name: **GDC-0927**

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Introduction: Addressing the Unmet Need in ER-Positive Breast Cancer

Estrogen receptor-positive (ER+) breast cancer is the most frequently diagnosed subtype, accounting for approximately 70% of all cases.^{[1][2]} Endocrine therapies, which target the ER signaling pathway, have been a cornerstone of treatment for decades. However, resistance to these therapies, either de novo or acquired, remains a significant clinical challenge. A key mechanism of acquired resistance is the development of mutations in the ESR1 gene, which encodes ER α . These mutations can render the receptor constitutively active, independent of its natural ligand, estrogen, driving tumor growth despite treatment with aromatase inhibitors (AIs) or selective estrogen receptor modulators (SERMs) like tamoxifen.^{[3][4]}

The first-in-class selective estrogen receptor degrader (SERD), fulvestrant, demonstrated that completely antagonizing and degrading the ER protein is a viable strategy, particularly in patients with ESR1 mutations.^{[3][5]} However, fulvestrant's clinical utility is hampered by poor pharmaceutical properties, requiring large-volume intramuscular injections that result in suboptimal pharmacokinetic exposure.^{[3][5]} This created a clear and urgent need for a potent, orally bioavailable SERD that could achieve consistent and maximal therapeutic exposure to more effectively shut down ER signaling in both wild-type and mutant ER+ breast cancers. This guide details the discovery and development journey of giredestrant, a next-generation oral SERD that evolved from the early clinical candidate **GDC-0927**.

Part 1: Discovery and Lead Optimization - The Evolution to a Potent Oral SERD

The development of giredestrant was a multi-stage process of rational drug design, focused on prospectively optimizing for a specific biochemical outcome: maximal ER α degradation.

The Rationale for a New Chemical Scaffold

The initial discovery program at Genentech/Roche sought to identify nonsteroidal, orally bioavailable SERDs. Early efforts led to the identification of GDC-0810 (brilanstestrant), a first-generation oral SERD featuring a cinnamic acid side chain.[\[6\]](#)[\[7\]](#) While promising, the program sought to further improve potency and achieve a more complete suppression of ER signaling.[\[7\]](#)

This led to the exploration of a distinct chemical series characterized by an amine-based chromene scaffold.[\[5\]](#) The central hypothesis was that maximizing the efficacy of ER α degradation would translate to more robust anti-tumor activity, particularly in models of endocrine resistance.[\[5\]](#)

Structure-Activity Relationship (SAR) and the Identification of GDC-0927

The key to unlocking superior potency was a systematic structure-activity relationship (SAR) investigation focused on the side chain responsible for driving ER degradation.[\[5\]](#) The scientific causality was clear: the conformation induced by the ligand's side chain upon binding to the ER ligand-binding domain dictates the receptor's fate—whether it is merely antagonized or tagged for proteasomal destruction.

The optimization process involved several key steps:

- Assay Development: An in-cell western assay was established to directly measure ER α protein levels in MCF-7 breast cancer cells, providing a direct, quantitative readout of SERD activity.[\[5\]](#)
- Side-Chain Refinement: Researchers moved away from the acrylic acid moiety of GDC-0810 and explored different amine-based side chains.[\[7\]](#)

- Key Innovation: The investigation found that incorporating a fluoroalkylamine side chain, specifically a fluoromethyl azetidine group, dramatically enhanced ER degradation efficacy. [5][6]

This optimization campaign culminated in the identification of compound 17ha, later named **GDC-0927**. [5] This molecule demonstrated superior ER α degradation efficacy (97%) compared to earlier leads and induced a distinct conformation in the ER α protein, leading to more consistent and complete suppression of ER signaling. [5][6] The evolution from GDC-0810 to **GDC-0927** provided new insights into ER biology, establishing that maximizing ER degradation was a critical parameter for efficacy. [7]



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Caption: Logical workflow of the lead optimization process identifying **GDC-0927**.

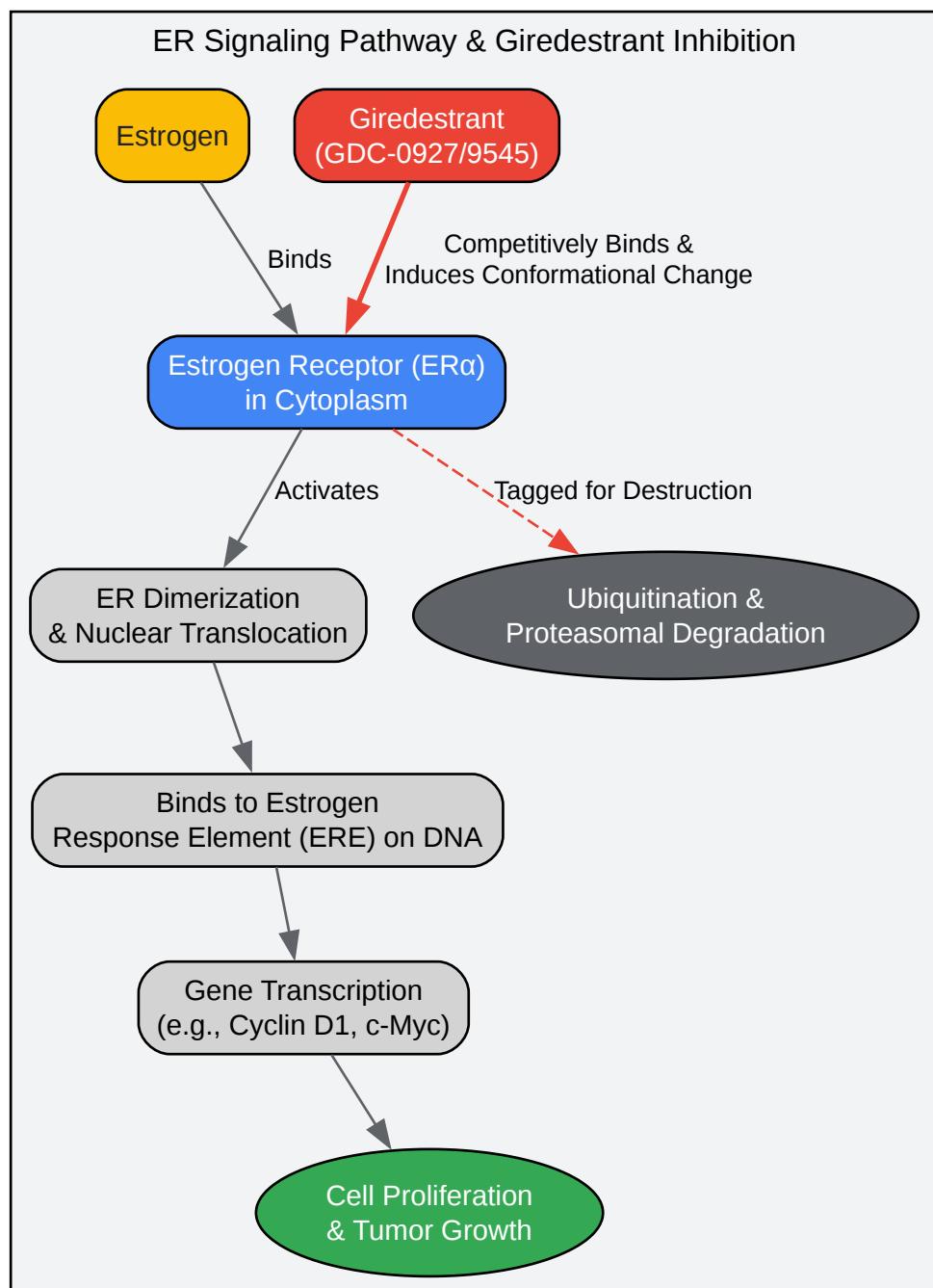
Part 2: Mechanism of Action - A Dual Approach to ER Blockade

Giredestrant (and its precursor **GDC-0927**) functions as a potent, nonsteroidal SERD, meaning it antagonizes the effects of estrogen through a dual mechanism. [8]

- Competitive Antagonism: The molecule competitively binds to the ligand-binding domain (LBD) of both wild-type and mutant ER with nanomolar potency. [8][9] This binding physically blocks estrogen from docking with the receptor, preventing the conformational change required for transcriptional activation.
- Proteasome-Mediated Degradation: Upon binding, giredestrant induces an inactive conformation in the ER LBD. [8][10] This altered shape is recognized by the cell's ubiquitin-proteasome system, which tags the ER protein for destruction. [10] The subsequent

degradation of the receptor removes it entirely from the cell, offering a more comprehensive and durable blockade of the ER signaling pathway compared to SERMs, which merely block the receptor.[8][10]

This degradation-focused mechanism is crucial for overcoming resistance, as it effectively eliminates the mutated ER protein that drives ligand-independent tumor growth.[9]



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Caption: Mechanism of action of Giredestrant on the ER signaling pathway.

Part 3: Preclinical Characterization of GDC-0927

Following its discovery, **GDC-0927** underwent rigorous preclinical evaluation to validate its therapeutic hypothesis.

In Vitro Potency

In preclinical studies, **GDC-0927** demonstrated ER degradation in all ER+ cell lines tested and maintained a full antagonist profile, unlike some earlier compounds that displayed partial agonism.^[3] A key finding from the discovery phase was that maximizing ER degradation efficacy directly correlated with anti-tumor activity.

Compound	ER α Degradation Efficacy (in MCF-7 cells)	In Vivo Activity (Tamoxifen-Resistant Xenograft)
Compound 5a	91%	Inferior Activity
GDC-0927	97%	Tumor Regression

Table based on data presented
in the discovery publication.^[5]

In Vivo Efficacy in Xenograft Models

The superior in vitro profile of **GDC-0927** translated to robust in vivo activity.

- Protocol: Patient-derived xenograft (PDX) models of ER+ breast cancer, including those with both wild-type and mutant ESR1, were used. Mice bearing established tumors were treated with **GDC-0927** administered orally. Tumor volume was measured over time to assess anti-tumor activity.
- Results: **GDC-0927** demonstrated dose-dependent tumor regression in ER+ breast cancer xenograft models.^{[3][11]} Crucially, it showed potent activity in tamoxifen-resistant models,

validating its potential in the endocrine-resistant setting.[\[5\]](#) The efficacious dose range in these models was 10–100 mg/kg/day, which was well-tolerated.[\[3\]](#)[\[6\]](#)

Part 4: The Clinical Development Journey

Phase I Study of GDC-0927 (NCT02316509)

The first-in-human study of **GDC-0927** was a Phase I dose-escalation and expansion trial designed to assess its safety, pharmacokinetics (PK), and preliminary efficacy in postmenopausal women with ER+/HER2- locally advanced or metastatic breast cancer.[\[3\]](#)[\[12\]](#)

- Study Design: A standard 3+3 dose-escalation design was used.[\[12\]](#) Patients were heavily pretreated, with all having received prior AIs and many having had fulvestrant, CDK4/6 inhibitors, and chemotherapy.[\[3\]](#)
- Safety and Tolerability: **GDC-0927** was generally well-tolerated. The maximum tolerated dose (MTD) was not reached at doses up to 1,400 mg/day.[\[3\]](#)[\[13\]](#) Most adverse events (AEs) were Grade 1 or 2.[\[3\]](#)

Common Adverse Events (All Grades, Regardless of Causality)

Nausea

Constipation

Diarrhea

Arthralgia

Fatigue

Hot Flush

Data from the GDC-0927 Phase I study.[\[3\]](#)[\[11\]](#)

- Pharmacokinetics (PK): The study confirmed that **GDC-0927** was orally bioavailable and suitable for once-daily dosing.[\[3\]](#)[\[11\]](#) Following dosing, an accumulation of approximately 1.6-fold was observed, consistent with its half-life.[\[11\]](#)

- Pharmacodynamics (Target Engagement): Evidence of robust target engagement was a key finding. This was assessed using [18F]-fluoroestradiol (FES) PET scans, a specialized imaging technique that measures ER availability in tumors.
 - Protocol: Patients underwent a FES-PET scan at baseline and again after treatment with **GDC-0927**. The uptake of the FES tracer in tumor lesions was quantified to determine the percentage of ER occupancy by the drug.
 - Results: **GDC-0927** led to a >90% reduction in FES uptake in tumors, demonstrating near-complete target engagement, regardless of ESR1 mutation status.[3][11] On-treatment biopsies also showed a reduction in ER protein expression by approximately 40%. [3]
- Preliminary Efficacy: In this heavily pretreated population, 12 patients (29%) achieved clinical benefit, and 17 patients (41%) had a best overall response of stable disease.[3][11]

The Transition to Giredestrant (GDC-9545)

While the Phase I study of **GDC-0927** successfully demonstrated proof-of-concept, its clinical development was ultimately halted due to suboptimal drug-like properties, specifically low oral exposure that would require a high pill burden for patients.[6][13]

This is a critical, field-proven insight: a potent molecule is not enough; it must also possess favorable pharmacokinetic and pharmaceutical properties for successful late-stage development. The learnings from **GDC-0927** directly informed the development of a next-generation, optimized compound: GDC-9545, now known as giredestrant. GDC-9545 was specifically designed to retain the high-potency SERD mechanism of **GDC-0927** while possessing improved oral bioavailability and overall better clinical pharmacology attributes.[13]

Pivotal Phase III Trials of Giredestrant (GDC-9545)

Giredestrant has been investigated in a comprehensive program of five Phase III trials across various stages of ER+ breast cancer.[1][2] The results have positioned it as a potential new standard of care.

Trial Name (Identifier)	Setting	Key Finding	Citation(s)
lidERA (NCT04961996)	Adjuvant (Early-Stage BC)	Significantly reduced the risk of invasive disease recurrence or death by 30% vs. standard endocrine therapy. At 3 years, 92.4% of patients on giredestrant were invasive disease-free vs. 89.6% on standard of care.	[1][14][15]
evERA (NCT05306340)	Metastatic (2L/3L)	Showed a significant progression-free survival benefit when combined with everolimus vs. standard endocrine therapy plus everolimus.	[2][15]
coopERA (NCT04436744)	Neoadjuvant (Pre-surgical)	Demonstrated superiority over anastrozole in reducing tumor cell proliferation (Ki67 levels).	[1][2]
pionERA (NCT05234397)	Metastatic (1L/2L)	Evaluating giredestrant + CDK4/6 inhibitor vs. fulvestrant + CDK4/6 inhibitor in patients with resistance to prior adjuvant endocrine therapy.	[16]

These landmark results, particularly from the lidERA trial, mark giredestrant as the first and only oral SERD to demonstrate superior invasive disease-free survival in the adjuvant setting, representing a significant advance in endocrine therapy.[1][14]

Conclusion and Future Directions

The journey from the initial discovery of an amine-based chromene scaffold to the pivotal clinical trial success of giredestrant (GDC-9545) exemplifies a modern, structure-based, and mechanistically driven drug development program. The evolution from **GDC-0927**, a potent but pharmacokinetically suboptimal molecule, to the refined clinical candidate giredestrant underscores the importance of holistic optimization in drug discovery.

Giredestrant's dual mechanism of potent ER antagonism and degradation, combined with the convenience of oral administration and a well-tolerated safety profile, has demonstrated superior efficacy compared to the long-standing standard of care.[1][14] The robust body of evidence from a comprehensive Phase III program supports its potential to become a new standard-of-care endocrine therapy for patients with ER-positive breast cancer across multiple disease settings, from early-stage curative intent to advanced metastatic disease.

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